molecular formula C5H4ClFN2O2S B2395613 6-Chloro-2-fluoropyridine-3-sulfonamide CAS No. 1989672-79-8

6-Chloro-2-fluoropyridine-3-sulfonamide

Cat. No.: B2395613
CAS No.: 1989672-79-8
M. Wt: 210.61
InChI Key: WRZMWFXNYMZKNK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-fluoropyridine-3-sulfonamide typically involves the chlorination and fluorination of pyridine derivatives followed by sulfonamide formation. One common method is the Sandmeyer reaction, which involves the conversion of an amine to a sulfonamide using a sulfonyl chloride in the presence of a base . The reaction conditions often include the use of hydrochloric acid and a copper catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sandmeyer reactions with optimized conditions to ensure high yield and purity. The scalability of this method has been demonstrated on a 20 g scale, achieving an 80% yield .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-fluoropyridine-3-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium hypochlorite may be used.

    Reduction: Reducing agents like lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine or fluorine atoms.

Scientific Research Applications

6-Chloro-2-fluoropyridine-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-fluoropyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The chlorine and fluorine atoms may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-fluoropyridine-3-sulfonamide is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, along with the sulfonamide group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

6-chloro-2-fluoropyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2O2S/c6-4-2-1-3(5(7)9-4)12(8,10)11/h1-2H,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZMWFXNYMZKNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1S(=O)(=O)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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